![molecular formula C11H7ClO2S B6381028 4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% CAS No. 1262000-66-7](/img/structure/B6381028.png)
4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% (4-FTCP-95) is a chemical compound that has been studied for its potential applications in scientific research. It is a synthetic compound composed of a phenol group and a formylthiophenyl group, with a chlorine atom attached to the phenol group. 4-FTCP-95 has been studied for its potential applications in biochemistry, physiology, and laboratory experiments.
Mechanism of Action
The mechanism of action of 4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including cytochrome P450s. It is also believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% are not fully understood. However, it has been shown to have an inhibitory effect on cytochrome P450s, which are enzymes involved in drug metabolism. It has also been shown to have an antioxidant effect, which may protect cells and proteins from oxidative damage.
Advantages and Limitations for Lab Experiments
The use of 4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible compound, and it can be easily synthesized from commercially available starting materials. Additionally, it has been shown to have an inhibitory effect on cytochrome P450s, which can be useful in drug metabolism studies. However, its mechanism of action is not fully understood, and its effects on biochemical and physiological processes are not well studied.
Future Directions
The potential future directions for 4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in laboratory experiments. Additionally, further research could be conducted into the effects of 4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% on other enzymes, as well as its potential applications in drug metabolism and drug delivery studies. Finally, further research could be conducted into the potential therapeutic applications of 4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95%, such as its potential use as an antioxidant or anti-inflammatory agent.
Synthesis Methods
4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% is synthesized using a two-step reaction. The first step involves the reaction of 2-chlorophenol and 5-formylthiophene in the presence of sulfuric acid and water. This reaction yields 4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% and sulfuric acid as the byproducts. The second step involves the purification of 4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% using a combination of distillation and crystallization. The purity of the 4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% can be determined using thin-layer chromatography.
Scientific Research Applications
4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% has been studied for its potential applications in scientific research. It has been used to study the effects of reactive oxygen species on cell membranes, as well as to study the effects of various drugs on enzyme activity. It has also been used to study the effects of various compounds on the activity of various enzymes, such as cytochrome P450s.
properties
IUPAC Name |
5-(3-chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-9-5-7(1-3-10(9)14)11-4-2-8(6-13)15-11/h1-6,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNYZCCYLSKRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685921 |
Source
|
Record name | 5-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1262000-66-7 |
Source
|
Record name | 5-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.